BenchChemオンラインストアへようこそ!

(R,R)-MK 287

Stereochemistry PAF Receptor Binding Enantiomeric Potency

Select (R,R)-MK 287 for its 20-fold stereospecific potency advantage over (S,S)-enantiomer and superior affinity (Ki 6.1 nM) vs. ginkgolides/phospholipid analogs. This ensures reproducible PAFR blockade in platelet/PMN assays (ED50 56 nM/4.4 nM) and in vivo models (ED50 0.8 mg/kg p.o.). Essential reference standard for tetrahydrofuran-based antagonist studies.

Molecular Formula C25H34O9S
Molecular Weight 510.6 g/mol
CAS No. 143445-03-8
Cat. No. B1673838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-MK 287
CAS143445-03-8
Synonyms2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
L 668,750
L 668750
L 680573
L 680574
L-668750
L-680573
L-680574
MK 287
MK 287, (2R-trans)-isomer
MK 287, (trans-(+-))-isomer
MK-287
Molecular FormulaC25H34O9S
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1
InChIKeyWXIDMVGKJBAEFP-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R,R)-MK 287: Chemical Identity, PAFR Antagonism, and Baseline Characteristics for Research Procurement


(R,R)-MK 287 (CAS 143445-03-8), also designated L-680574, is a stereochemically defined tetrahydrofuran derivative that functions as a potent, selective, and orally active antagonist of the platelet-activating factor receptor (PAFR) [1]. The compound is characterized by a rigid (2S,5S)-tetrahydrofuran core architecture, which is essential for its high-affinity receptor interaction and distinguishes it from structurally flexible or non-stereospecific PAFR ligands . (R,R)-MK 287 demonstrates nanomolar inhibitory constants (Ki) across multiple human membrane preparations, including platelets, polymorphonuclear leukocytes (PMNs), and lung tissue, establishing its utility as a pharmacological tool for probing PAF-mediated pathophysiology [2].

Why Generic Substitution of (R,R)-MK 287 with Other PAFR Antagonists Fails: The Stereochemical and Pharmacological Imperative


Substituting (R,R)-MK 287 with its racemate (L-668,750), its (S,S)-enantiomer (L-680,573/MK-287), or alternative chemical classes of PAFR antagonists such as ginkgolides (BN 52021) or phospholipid analogs (CV-3988) is scientifically untenable due to profound differences in stereospecific potency, binding kinetics, and in vivo efficacy. The (R,R)-configuration confers a 20-fold increase in potency over its (S,S)-counterpart, underscoring the critical role of stereochemistry in PAFR engagement [1]. Furthermore, cross-study analysis reveals that the binding affinity (Ki) of (R,R)-MK 287 is approximately 2- to 400-fold greater than that of several clinically or experimentally relevant PAFR antagonists, directly impacting the minimal effective dose and experimental reproducibility . The following evidence guide quantifies these critical differentiators to inform procurement decisions.

(R,R)-MK 287 Quantitative Differentiation Evidence: Comparative Binding, Functional, and In Vivo Data for Procurement Decisions


Evidence 1: Stereospecific Potency Advantage of (R,R)-MK 287 Over Racemate and (S,S)-Enantiomer

(R,R)-MK 287 demonstrates a dramatic stereospecific enhancement in PAFR binding affinity compared to its racemate (L-668,750) and its (S,S)-enantiomer (L-680,573/MK-287). In human PMN membrane assays, the (R,R)-enantiomer is 20-fold more potent than the (S,S)-enantiomer, highlighting that procurement of the correct stereoisomer is non-negotiable for achieving high-affinity PAFR blockade [1]. The racemate L-668,750 exhibits intermediate potency, underscoring the dilution of specific activity when stereochemical purity is compromised .

Stereochemistry PAF Receptor Binding Enantiomeric Potency

Evidence 2: Cross-Study Binding Affinity Comparison: (R,R)-MK 287 vs. Alternative PAFR Antagonists

When benchmarked against other commercially available PAFR antagonists used in research, (R,R)-MK 287 exhibits superior or comparable binding affinity in human platelet assays. Its Ki of approximately 6.1 nM is 15- to 220-fold lower (more potent) than the Ki values reported for CV-3988 (120-872 nM) and BN 52021 (1300 nM), and roughly equipotent to WEB 2086 (9.9-16.3 nM) [1][2]. However, (R,R)-MK 287 is 100-fold less potent than the picomolar-affinity antagonist SR27417 (Ki = 0.057 nM), indicating that procurement of (R,R)-MK 287 is specifically justified when nanomolar affinity is sufficient but stereochemical purity is paramount, or when experimental systems are known to exhibit differential responses to rigid tetrahydrofuran-based antagonists versus flexible phospholipid mimetics [3].

PAF Antagonist Binding Affinity Ki Comparison

Evidence 3: Functional Antagonism of PAF-Induced Platelet Aggregation and Neutrophil Degranulation

Beyond receptor binding, (R,R)-MK 287 demonstrates potent functional antagonism in ex vivo human cell assays. The compound inhibits PAF-induced platelet aggregation with an ED50 of 56 nM and suppresses PAF-stimulated elastase release from human PMNs with an ED50 of 4.4 nM . The 12.7-fold higher potency in the PMN elastase release assay compared to platelet aggregation suggests differential functional sensitivity or receptor reserve between these cell types, a nuance that may not be captured by simpler PAFR antagonists lacking this degree of functional characterization [1]. Comparative functional data for alternative antagonists (e.g., WEB 2086, CV-3988) in identical ex vivo systems are not uniformly available, limiting cross-class functional benchmarking but underscoring the value of the well-documented functional profile of (R,R)-MK 287.

Platelet Aggregation Elastase Release Functional Assay

Evidence 4: In Vivo Efficacy in Rodent Models of PAF-Induced Lethality and Bronchospasm

(R,R)-MK 287 exhibits robust oral bioavailability and efficacy in two standard rodent models of PAF-mediated pathophysiology. Oral administration protects mice from PAF-induced lethality with an ED50 of 0.8 mg/kg and inhibits PAF-induced bronchospasm in guinea pigs with an ED50 of 0.18 mg/kg (intraduodenal) [1]. While direct in vivo ED50 comparisons across different PAF antagonists are confounded by species, route, and endpoint heterogeneity, the sub-mg/kg oral potency of (R,R)-MK 287 is qualitatively comparable to or exceeds that reported for several other orally active PAF antagonists (e.g., WEB 2086, E6123) in similar assays, confirming its suitability for in vivo pharmacological studies requiring systemic PAFR blockade following oral dosing [2].

In Vivo Efficacy Oral Bioavailability Animal Model

Evidence 5: Clinical-Stage Validation and Analytical Method Development Support Research Reproducibility

(R,R)-MK 287 (as its (S,S)-enantiomer MK-287) has advanced to clinical evaluation for asthma, providing an extensive body of supporting data including validated gas chromatography-mass spectrometry (GC-MS) assays for quantifying plasma and serum concentrations [1]. The availability of a rigorously validated bioanalytical method directly benefits researchers by enabling precise pharmacokinetic monitoring in preclinical studies, a logistical advantage not uniformly available for less clinically advanced PAF antagonists [2]. Furthermore, the clinical exposure data reduces uncertainty regarding in vivo stability and metabolism, supporting the compound's use as a reference standard in comparative pharmacology.

Clinical Candidate Bioanalytical Method Reproducibility

(R,R)-MK 287 Optimal Application Scenarios in Cardiovascular, Pulmonary, and Inflammation Research


Ex Vivo Human Platelet and Neutrophil Functional Assays Requiring Stereochemically Pure PAFR Blockade

Researchers investigating PAF-dependent platelet aggregation or neutrophil degranulation in human whole blood or isolated cell preparations should select (R,R)-MK 287 for its well-characterized functional ED50 values (56 nM for platelet aggregation, 4.4 nM for elastase release) and 20-fold stereospecific potency advantage over the (S,S)-enantiomer . This ensures that observed inhibition is attributable to high-affinity PAFR antagonism rather than non-specific effects or incomplete stereochemical purity.

In Vivo Rodent Models of PAF-Mediated Anaphylaxis, Shock, or Airway Hyperresponsiveness

(R,R)-MK 287 is optimally suited for oral administration in mouse and guinea pig models of PAF-induced lethality (ED50 = 0.8 mg/kg p.o.) and bronchospasm (ED50 = 0.18 mg/kg i.d.), providing a robust and reproducible systemic PAFR blockade [1]. Its sub-mg/kg potency minimizes compound consumption and reduces the risk of off-target toxicity associated with higher doses of less potent alternatives.

Comparative Pharmacology Studies Benchmarking PAFR Antagonist Potency and Scaffold-Dependent Effects

When designing studies to compare the pharmacological profile of tetrahydrofuran-based PAFR antagonists (e.g., (R,R)-MK 287, L-680,573) against phospholipid analogs (CV-3988) or natural product antagonists (BN 52021, ginkgolide B), (R,R)-MK 287 serves as an essential reference compound . Its Ki of 6.1 nM provides a precise benchmark for evaluating the potency and stereochemical requirements of novel PAFR ligands.

Pharmacokinetic and Bioanalytical Method Development Requiring a Validated Reference Standard

Given the existence of a peer-reviewed GC-MS assay for quantifying (R,R)-MK 287 in biological matrices, laboratories developing novel PAFR antagonist assays or conducting pharmacokinetic studies can utilize this compound as a validated internal standard or calibration reference, reducing method development time and improving data reliability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-MK 287

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.